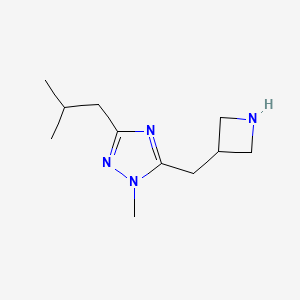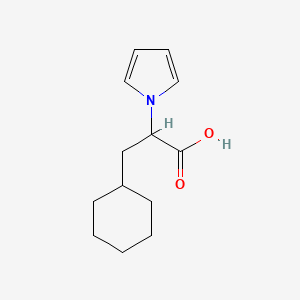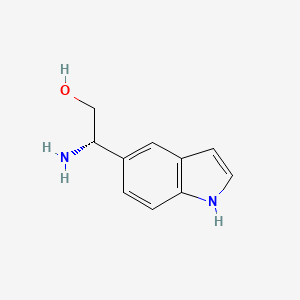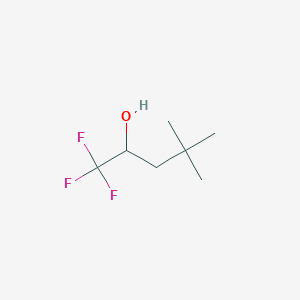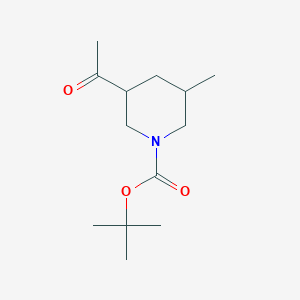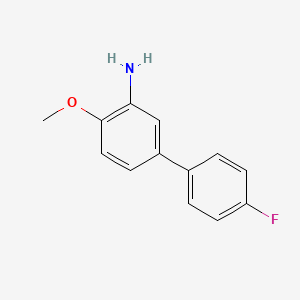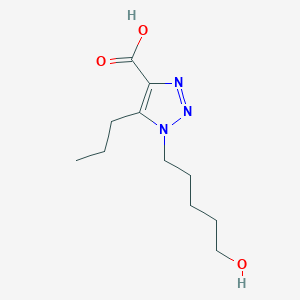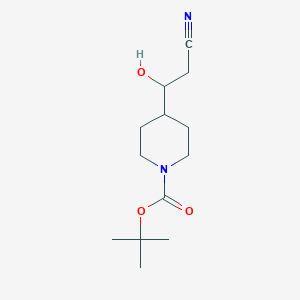
1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine is a piperidine derivative with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role as synthetic intermediates .
Preparation Methods
One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine, which is then reacted with appropriate reagents to introduce the cyano and hydroxyethyl groups .
Industrial production methods often utilize continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency. These methods allow for the rapid and scalable production of piperidine derivatives .
Chemical Reactions Analysis
1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions include ketones, aldehydes, primary amines, and substituted piperidines .
Scientific Research Applications
1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine include:
1-Boc-4-(2-hydroxyethyl)piperidine: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Boc-4-(phenylamino)piperidine: Contains a phenylamino group instead of the cyano and hydroxyethyl groups, leading to different biological activities.
Piperidine derivatives: Such as spiropiperidines and piperidinones, which have varying substituents and pharmacological properties.
The uniqueness of this compound lies in its combination of the Boc-protected piperidine core with both cyano and hydroxyethyl groups, providing a versatile scaffold for further chemical modifications and biological studies .
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 4-(2-cyano-1-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10-11,16H,4-6,8-9H2,1-3H3 |
InChI Key |
MFYNEAICIJUNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


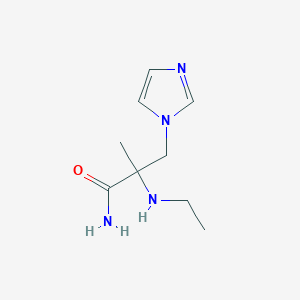
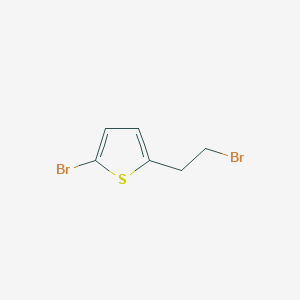

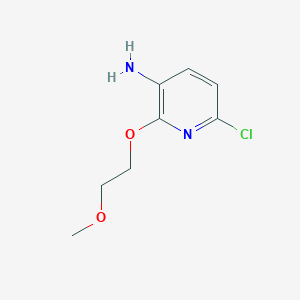
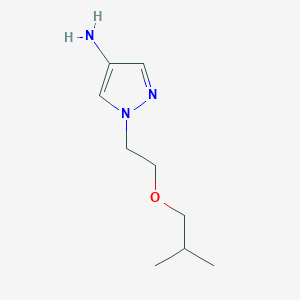
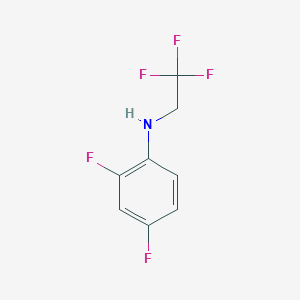
![3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol](/img/structure/B13624721.png)
